molecular formula C10H10N4O4 B2890305 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 669757-38-4

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B2890305
CAS No.: 669757-38-4
M. Wt: 250.214
InChI Key: UZSFDHCVDQTTID-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that features a triazolidine ring substituted with methyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazone intermediate with a nitrophenyl-substituted hydrazine derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different substituted triazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino-substituted triazolidine derivatives.

Scientific Research Applications

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the triazolidine ring can provide structural stability and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-4-phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but lacks the nitro group.

    1,2,4-Triazolidine-3,5-dione derivatives: Various derivatives with different substituents on the triazolidine ring.

Uniqueness

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro group plays a crucial role in the compound’s activity and interactions.

Properties

IUPAC Name

1,2-dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-11-9(15)13(10(16)12(11)2)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFDHCVDQTTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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